

# Application Note: Laboratory Scale Synthesis and Isolation of MEA-Dithiazine (DTZ)

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## Compound of Interest

Compound Name: 2-(1,3,5-Dithiazinan-5-yl)ethanol

CAS No.: 88891-55-8

Cat. No.: B122696

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## Abstract & Scope

This protocol details the laboratory-scale synthesis, isolation, and characterization of MEA-dithiazine (**2-(1,3,5-dithiazinan-5-yl)ethanol**). While often encountered as a problematic byproduct in the oil and gas industry during Hydrogen Sulfide (H<sub>2</sub>S) scavenging, pure MEA-dithiazine is required as an analytical standard for calibrating residual scavenger assays and studying corrosion mechanisms.

Unlike conventional organic synthesis, this protocol utilizes a controlled degradation pathway of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-Triazine) using gaseous H<sub>2</sub>S. This method ensures high yield and structural fidelity to field-generated species.

Target Yield: >85% (post-crystallization) Purity: >98% (by <sup>1</sup>H NMR)

## Health, Safety, and Environment (HSE)

**CRITICAL WARNING:** This protocol involves Hydrogen Sulfide (H<sub>2</sub>S), a broad-spectrum poison that is lethal at low concentrations.

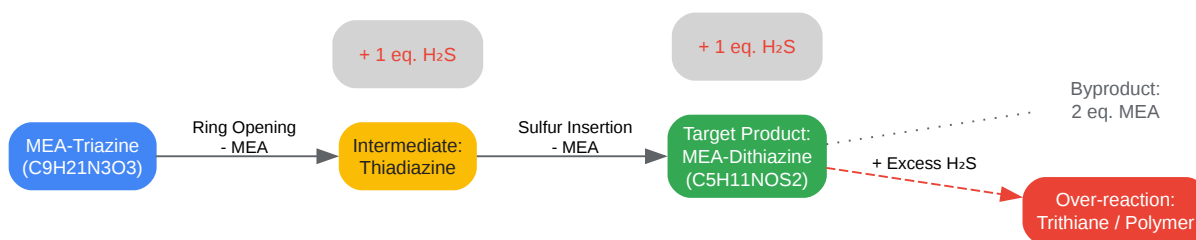
- **Engineering Controls:** All procedures must be performed inside a certified chemical fume hood.
- **Gas Management:** A closed-loop gas delivery system with a Caustic Scrubber (10% NaOH) is mandatory to neutralize unreacted H<sub>2</sub>S exiting the reactor.
- **Monitoring:** Personal H<sub>2</sub>S monitors must be worn. Room-scale H<sub>2</sub>S detection systems must be active.
- **Chemical Hazards:** MEA-Triazine may release formaldehyde; handle with appropriate PPE (nitrile gloves, goggles, lab coat).

## Reaction Mechanism & Stoichiometry

The synthesis relies on the nucleophilic substitution of sulfur into the triazine ring.[1] The reaction is stoichiometric: 1 mole of MEA-Triazine consumes exactly 2 moles of H<sub>2</sub>S to yield 1 mole of MEA-Dithiazine and 2 moles of monoethanolamine (MEA) byproduct.

**Key Control Point:** If H<sub>2</sub>S addition exceeds 2 equivalents, the reaction proceeds to trithiane (insoluble solid) or amorphous polymeric dithiazine (apDTZ), contaminating the product.

## Reaction Pathway Diagram[2]



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Figure 1: Stepwise thionation pathway. Control of stoichiometry prevents the formation of insoluble trithiane polymers.

## Materials & Equipment

## Reagents

Reagent	Grade	Function
MEA-Triazine	40-50% aq.[2][3] solution	Precursor (Substrate)
Hydrogen Sulfide	99.5% Gas Cylinder	Reactant (Sulfur Source)
Nitrogen (N <sub>2</sub> )	Industrial Grade	Carrier/Purge Gas
Ethanol / IPA	ACS Reagent	Recrystallization Solvent
Sodium Hydroxide	10% w/v	Scrubber Solution

## Equipment Setup

- Reactor: 500 mL 3-neck round-bottom flask (RBF).
- Agitation: Magnetic stir bar (Teflon coated).
- Gas Inlet: Fritted gas dispersion tube (sparger) to maximize H<sub>2</sub>S mass transfer.
- Temperature Control: Ice/Water bath (reaction is exothermic).
- Scrubber Train: Outlet connected to two bubblers in series containing 10% NaOH.

## Experimental Protocol

### Phase 1: Preparation and Setup[4][5]

- Charge the 3-neck flask with 100 mL of MEA-Triazine solution (40%).
- Insert the gas sparger (submerged) and a thermometer (submerged).
- Connect the gas outlet to the caustic scrubber train.
- Purge the system with Nitrogen (N<sub>2</sub>) for 10 minutes to remove oxygen (prevents oxidative side reactions).
- Cool the solution to 10–15°C using an ice bath. Note: Do not freeze; triazine becomes viscous.[2]

## Phase 2: Controlled Thionation[2]

- Switch gas flow from N<sub>2</sub> to H<sub>2</sub>S at a low flow rate (approx. 50–100 mL/min).
- Monitor Temperature: The reaction is exothermic.[4] Maintain temperature < 35°C. If temperature spikes, stop gas flow immediately.
- Gravimetric Monitoring (Crucial):
  - Place the entire reaction setup (or just the H<sub>2</sub>S cylinder) on a balance if possible.
  - Calculate the target mass uptake: For 100 mL of 40% Triazine (~0.18 mol), target H<sub>2</sub>S uptake is ~0.36 mol (~12.3 g).
- Visual Endpoint: The solution will turn from clear/pale yellow to cloudy white/opaque. As the saturation point (2 eq.) is reached, a heavy oil or white precipitate (dithiazine) will separate from the aqueous phase.
- Stop H<sub>2</sub>S flow exactly when the theoretical mass increase is achieved.
- Purge with N<sub>2</sub> for 20 minutes to drive off dissolved, unreacted H<sub>2</sub>S into the scrubber.

## Phase 3: Isolation and Purification

- Transfer the reaction mixture to a separatory funnel.
- Phase Separation: Allow the mixture to settle. MEA-dithiazine is denser than the aqueous MEA byproduct phase.
  - Observation: If a solid forms, filter via vacuum filtration.
  - Observation: If an oil forms, drain the lower organic layer.
- Washing: Wash the isolated dithiazine layer/solid with cold distilled water (3 x 50 mL).
  - Reasoning: MEA (byproduct) is highly water-soluble; Dithiazine has low water solubility. This step removes the amine byproduct.

- Crystallization: Dissolve the washed crude product in minimal hot Ethanol or Isopropanol (approx. 60°C).
- Cool slowly to 4°C overnight. White crystalline needles of MEA-dithiazine will form.
- Filter and dry under vacuum (desiccator) for 24 hours.

## Characterization & Data Analysis

Confirm structure using  $^1\text{H}$  NMR and Melting Point. Dithiazine exhibits distinct ring protons compared to the triazine precursor.

### Analytical Data Table

Parameter	Specification	Notes
Appearance	White crystalline solid	May appear as oil if wet/impure
Melting Point	94°C – 98°C	Polymorph dependent [1]
Solubility	Soluble: DCM, Methanol, DMSO Insoluble: Water (Cold)	Differentiates from MEA-Triazine

### NMR Interpretation (DMSO- $d_6$ )

The conversion from Triazine to Dithiazine is confirmed by the splitting of the ring methylene signals.

- Triazine (Precursor): Ring protons appear as a broad singlet or pair of broad peaks around 3.3–3.5 ppm due to rapid ring inversion.
- Dithiazine (Product): Ring inversion is locked/slowed.[5] Look for:
  - N-CH<sub>2</sub>-S: Distinct singlet or doublet ~4.0–4.2 ppm.[2]
  - S-CH<sub>2</sub>-S: Distinct peak at ~3.8 ppm (unique to dithiazine core).
  - Side Chain: Hydroxyethyl group signals (triplet ~3.5 ppm, triplet ~2.6 ppm).

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Product is a sticky gum	Residual MEA or Water	Increase water wash cycles; Recrystallize from IPA instead of Ethanol.
Low Yield	Incomplete reaction (Under-spent)	Check H <sub>2</sub> S mass uptake. Ensure gas dispersion (frit) is not clogged.
Insoluble Solids (Trithiane)	Over-spent (Excess H <sub>2</sub> S)	Strictly limit H <sub>2</sub> S to 2.0 equivalents. Reduce reaction temperature.
Yellow/Orange Color	Oxidation	Ensure rigorous N <sub>2</sub> purge before and after reaction.

## References

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